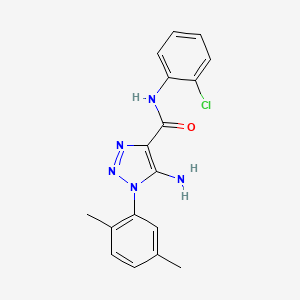![molecular formula C22H25N3O3S B4717738 N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4717738.png)
N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Descripción general
Descripción
N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase by binding to the active site of the enzyme. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to exhibit antiviral activity against various viruses, including HIV-1, HSV-1, and HCV. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit the activity of various enzymes and modulate various signaling pathways. However, N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. The potential use of N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide as a drug candidate for various diseases, including cancer and viral infections, should also be further explored. The development of novel drug delivery systems for N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide may also enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been studied extensively for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
N-[2-methoxy-4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-10-20(26)24-18-13-12-17(15-19(18)28-2)23-22(29)25-21(27)14-11-16-8-6-5-7-9-16/h5-9,11-15H,3-4,10H2,1-2H3,(H,24,26)(H2,23,25,27,29)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNPRHQHTZZIO-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4717685.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)
![4-(2-methoxyethyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717698.png)



![7-(difluoromethyl)-N-(3-iodophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717718.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B4717722.png)
![2-(4-tert-butylphenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4717732.png)
![2-cyano-N-(4-isopropylphenyl)-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4717744.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)
![{2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B4717752.png)